6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid
Overview
Description
Chemical Reactions Analysis
The Yamaguchi reaction is widely applied to synthesize esters and lactones. It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine . The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Scientific Research Applications
Antimicrobial Activity
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid and its analogs have been explored for antimicrobial properties. Notably, certain derivatives have demonstrated significant antimicrobial activity. For example, some compounds showed substantial antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus, with one derivative being particularly active against this strain (Krátký, Vinšová, & Buchta, 2012). Similarly, other analogs have exhibited notable antifungal effects against specific fungal strains (Doležal et al., 2006).
Photosynthesis-Inhibiting Activity
Some derivatives of this compound have been shown to inhibit photosynthetic electron transport (PET) in plants. This activity is of interest in the development of herbicides and the study of photosynthetic mechanisms. For instance, certain compounds manifested substantial PET inhibition in spinach chloroplasts, highlighting their potential as photosynthesis-inhibiting agents (Doležal et al., 2007).
Antitubercular Bioactivity
Research has also focused on the antitubercular properties of pyrazine-2-carboxylic acid derivatives. Several compounds have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This includes derivatives synthesized using alternative methods to avoid the use of hazardous chemicals, indicating a potential path for safer and effective antitubercular agents (Wati, Adyarini, Fatmawati, & Santoso, 2020).
Structural and Supramolecular Chemistry
This compound and its related compounds have been studied for their structural characteristics and ability to form supramolecular complexes. This research has implications in crystal engineering and the design of molecular materials. For example, certain carboxylic acid functionalized pyrazine derivatives have been used to study hydrogen bond interactions and metal-directed self-assembly, contributing to our understanding of molecular self-assembly processes (Kong et al., 2012).
Mechanism of Action
Target of Action
The primary target of 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
It is suggested that the compound interacts with the bacterium in a way that inhibits its growth and proliferation .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential metabolic pathways inMycobacterium tuberculosis H37Ra .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the bacterial load, contributing to the control and potential eradication of the tuberculosis infection.
Properties
IUPAC Name |
6-(4-chlorophenyl)pyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRONFCRDDFHGKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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